Uroguanylin human

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

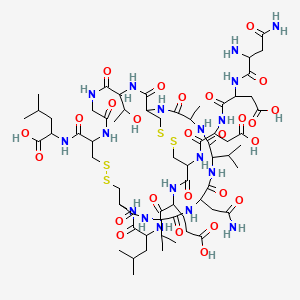

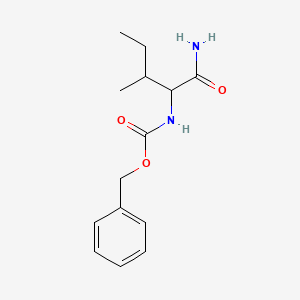

Uroguanylin is a 16 amino acid peptide secreted by enterochromaffin cells in the duodenum and proximal small intestine. It acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C (GC-C), regulating electrolyte and water transport in intestinal and renal epithelia . The peptide is encoded by the GUCA2B gene in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of human uroguanylin involves a two-step selective disulfide bond forming reaction. During this process, two compounds separable by high-performance liquid chromatography (HPLC) are generated . The synthesis typically involves the formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .

Industrial Production Methods

Industrial production methods for uroguanylin are not extensively documented. the synthesis generally involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain. The final product is purified using HPLC to ensure high purity and biological activity .

Chemical Reactions Analysis

Types of Reactions

Uroguanylin undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: For disulfide bond formation.

Reducing agents: For disulfide bond cleavage.

Protecting groups: To protect specific amino acid residues during synthesis.

Major Products Formed

The major products formed from these reactions are the active and inactive isomers of uroguanylin. The active isomer stimulates cyclic guanosine monophosphate (cGMP) production, while the inactive isomer does not .

Scientific Research Applications

Uroguanylin has several scientific research applications, including:

Mechanism of Action

Uroguanylin exerts its effects by agonizing the guanylyl cyclase receptor guanylate cyclase 2C (GC-C). This activation leads to an increase in intracellular cGMP levels, which in turn stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen . This process helps regulate electrolyte and water balance in the body .

Comparison with Similar Compounds

Similar Compounds

Guanylin: Another peptide that acts on the GC-C receptor and regulates electrolyte and water transport.

Plecanatide: A medication structurally related to uroguanylin, used to treat chronic idiopathic constipation and irritable bowel syndrome.

Uniqueness

Uroguanylin is unique due to its specific amino acid sequence and its role in regulating appetite and perceptions of fullness after eating . Its ability to stimulate cGMP production and regulate electrolyte balance makes it a valuable compound for scientific research and therapeutic applications .

Properties

Molecular Formula |

C64H102N18O26S4 |

|---|---|

Molecular Weight |

1667.9 g/mol |

IUPAC Name |

2-[[10-(2-amino-2-oxoethyl)-25-[[3-carboxy-2-[[3-carboxy-2-[(2,4-diamino-4-oxobutanoyl)amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-(1-hydroxyethyl)-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108) |

InChI Key |

VQZRYOAXGUCZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)

![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)